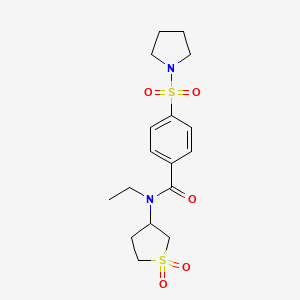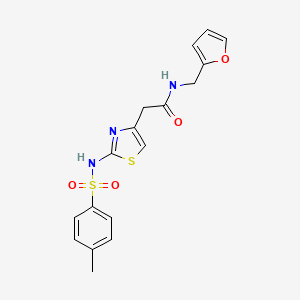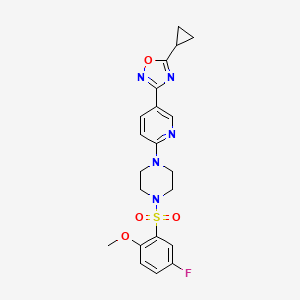![molecular formula C19H18N4O4S B2581450 5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034306-36-8](/img/structure/B2581450.png)
5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a bipyridine moiety linked to a sulfamoyl group and a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The resulting bipyridine compound is then reacted with a sulfamoyl chloride to introduce the sulfamoyl group . Finally, the methoxybenzamide moiety is attached through an amide coupling reaction using standard peptide synthesis techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety yields N-oxides, while reduction of a nitro group results in an amine .
Scientific Research Applications
5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . The sulfamoyl group may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking their activity . Additionally, the methoxybenzamide structure can interact with biological receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antimicrobial sulfonamide with a similar sulfamoyl group, used to treat bacterial infections.
Bipyridine Derivatives: Compounds like 2,2’-bipyridine and 4,4’-bipyridine, which are widely used as ligands in coordination chemistry.
Uniqueness
5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide is unique due to its combination of a bipyridine moiety, a sulfamoyl group, and a methoxybenzamide structure.
Properties
IUPAC Name |
2-methoxy-5-[(2-pyridin-4-ylpyridin-4-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-18-3-2-15(11-16(18)19(20)24)28(25,26)23-12-13-4-9-22-17(10-13)14-5-7-21-8-6-14/h2-11,23H,12H2,1H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEPVOOTLBYVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(DIMETHYLAMINO)-2-(PYRIDIN-3-YL)ETHYL]-3-(2-METHOXYPHENYL)THIOUREA](/img/structure/B2581368.png)
![{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride](/img/structure/B2581370.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2581372.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2581373.png)

![2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole](/img/structure/B2581377.png)


![Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2581383.png)

![1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2581386.png)
![N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581387.png)
![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2581388.png)

